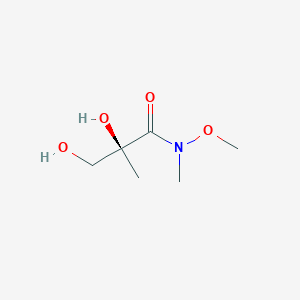![molecular formula C4H10Cl3NbO2 B022228 Niobium,trichloro[1,2-di(methoxy-kO)ethane]- CAS No. 110615-13-9](/img/structure/B22228.png)
Niobium,trichloro[1,2-di(methoxy-kO)ethane]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- is a coordination complex with the chemical formula NbCl3 · CH3OCH2CH2OCH3This compound is a niobium-based coordination complex where niobium is in the +3 oxidation state, coordinated with three chloride ions and one molecule of 1,2-dimethoxyethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- can be synthesized by the reduction of niobium pentachloride (NbCl5) in the presence of 1,2-dimethoxyethane. A common reducing agent used in this process is tributyltin hydride (Bu3SnH). The reaction proceeds as follows :
NbCl5+2Bu3SnH+MeOCH2CH2OMe→NbCl3(MeOCH2CH2OMe)+2Bu3SnCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- undergoes various types of chemical reactions, including:
Oxidation: The niobium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the niobium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while reduction may produce niobium(I) or niobium(II) species .
Wissenschaftliche Forschungsanwendungen
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other niobium complexes and as a catalyst in various organic reactions.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including superconductors and specialized alloys
Wirkmechanismus
The mechanism of action of niobium,trichloro[1,2-di(methoxy-kO)ethane]- involves coordination chemistry principles. The niobium center can interact with various substrates through its vacant coordination sites, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Niobium(V) chloride (NbCl5)
- Niobium(IV) chloride tetrahydrofuran complex
- Ammonium niobate(V) oxalate hydrate
- Tris(diethylamido)(tert-butylimido)niobium(V)
- Niobium(V) oxide
- Niobium(V) ethoxide
Uniqueness
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- is unique due to its specific coordination environment and the presence of 1,2-dimethoxyethane as a ligand. This unique coordination allows it to participate in specific catalytic and synthetic applications that other niobium compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
110615-13-9 |
|---|---|
Molekularformel |
C4H10Cl3NbO2 |
Molekulargewicht |
289.38 g/mol |
IUPAC-Name |
1,2-dimethoxyethane;trichloroniobium |
InChI |
InChI=1S/C4H10O2.3ClH.Nb/c1-5-3-4-6-2;;;;/h3-4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
SBSZUBUHOUKQMN-UHFFFAOYSA-K |
SMILES |
COCCOC.[Cl-].[Cl-].[Cl-].[Nb+3] |
Kanonische SMILES |
COCCOC.Cl[Nb](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)

![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)


![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)


